molecular formula C6H14Cl2N2 B2982069 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride CAS No. 489438-94-0

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride

Cat. No.: B2982069
CAS No.: 489438-94-0
M. Wt: 185.09
InChI Key: IKIRYYXUMGZSBT-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[310]hexan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H12N2·2HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 3-aminomethyl-2-methylcyclopropanecarboxylic acid derivatives using reagents like thionyl chloride and a suitable base.

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it could be used as a precursor for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Azabicyclo[3.1.0]hexan-1-amine dihydrochloride: A closely related compound with a similar bicyclic structure but without the methyl group.

  • 3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride: Another isomer with a different position of the amine group.

Uniqueness: 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride is unique due to its specific structural features, which influence its reactivity and potential applications. Its methyl group and bicyclic structure set it apart from other similar compounds, making it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIRYYXUMGZSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC2(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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